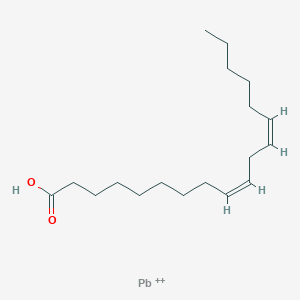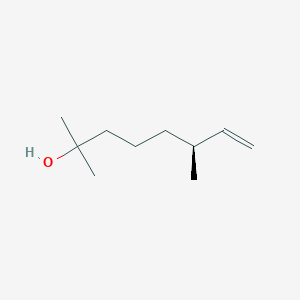
Dihydromyrcenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Dihydromyrcenol (DHM), a plant-derived terpene, primarily targets keratinocytes , which are the predominant cell type in the epidermis . In particular, DHM interacts with involucrin , a protein integral to the cornified envelope of keratinocytes . Involucrin plays a pivotal role in preserving the functional integrity of the skin barrier .
Mode of Action
DHM modulates the expression of involucrin in keratinocytes . It significantly increases involucrin mRNA and protein levels in a concentration-dependent manner . The Fyn-Akt signaling pathway is required for DHM-induced involucrin expression, as inhibition of Fyn or Akt blocks the increase in involucrin mRNA induced by DHM . The transcription factor Sp1, which is recognized as one of the transcription factors for involucrin, is observed to be activated in response to DHM treatment .
Biochemical Pathways
The primary biochemical pathway affected by DHM is the Fyn-Akt signaling pathway . This pathway plays an important role in keratinocyte differentiation and skin barrier development . DHM’s interaction with this pathway leads to increased involucrin expression, thereby enhancing the functional integrity of the skin barrier .
Result of Action
The molecular effect of DHM’s action is the increased expression of involucrin mRNA and protein in keratinocytes . On a cellular level, DHM treatment leads to increased epidermal thickness in a 3D human skin model . These changes suggest that modulation of involucrin expression with DHM could improve skin barrier function .
Action Environment
The action of DHM can be influenced by various environmental factors. For instance, the hydration process of DHM has been studied in different conditions such as varying agitating speed, catalyst type, catalyst loading, molar ratio of the reactants, temperature, and solvent . These factors can affect the conversion of DHM and thus its efficacy . .
Biochemische Analyse
Biochemical Properties
Dihydromyrcenol participates in biochemical reactions such as the hydration of dihydromyrcene . This reaction is catalyzed by acids and proceeds selectively in ionic liquid media . The selectivity to this compound remains extremely high over a wide range of reaction conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the direct hydration of dihydromyrcene . This reaction is facilitated by cation exchange resins as catalysts . The reaction rate and the reaction activation energy have been determined using a pseudo-homogeneous kinetics model .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydromyrcenol can be prepared by several methods:
Addition of Hydrogen Chloride and Subsequent Hydrolysis: This method involves the addition of hydrogen chloride to 3,7-dimethyl-1,6-octadiene (citronellene) followed by hydrolysis of the resulting 2,6-dimethyl-2-chloro-7-octene.
Addition of Formic Acid and Subsequent Saponification: This method involves the addition of formic acid to citronellene followed by saponification of the resulting dihydromyrcenyl formate.
Direct Hydroxylation with Sulfuric Acid: This method involves the direct hydroxylation of citronellene using 60-80% sulfuric acid.
Industrial Production Methods: In industrial settings, this compound is often produced through the direct hydration of dihydromyrcene using cation exchange resins as catalysts in a batch stirred-tank reactor. The reaction conditions, such as temperature, catalyst type, and molar ratio of reactants, are optimized to achieve high conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydromyrcenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydromyrcenone.
Reduction: It can be reduced to form dihydromyrcene.
Substitution: this compound can undergo substitution reactions, such as methoxycarbonylation, to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Methoxycarbonylation can be catalyzed by palladium chloride in the presence of tin chloride and triphenylphosphine.
Major Products:
Oxidation: Dihydromyrcenone.
Reduction: Dihydromyrcene.
Substitution: Esters such as dihydromyrcenyl formate.
Vergleich Mit ähnlichen Verbindungen
Dihydromyrcenol is often compared with other similar compounds such as:
Geraniol: Both compounds have a fresh, floral scent, but this compound has a more pronounced citrus note.
Linalool: While both are used in fragrances, linalool has a more floral and woody scent compared to the citrus-like odor of this compound.
Citronellol: Similar to this compound, citronellol has a fresh, floral scent but lacks the citrus aspect.
Uniqueness: this compound’s unique combination of citrus and floral notes, along with its versatility in blending with various fragrance families, makes it a highly sought-after ingredient in the fragrance industry .
Eigenschaften
IUPAC Name |
2,6-dimethyloct-7-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNQECSCDATQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029317 | |
| Record name | 1,1,5-Trimethyl-6-heptenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid | |
| Record name | 7-Octen-2-ol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18479-58-8 | |
| Record name | 2,6-Dimethyl-7-octen-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-7-octen-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octen-2-ol, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,5-Trimethyl-6-heptenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyloct-7-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROMYRCENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L1B02ND9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydromyrcenol?
A1: this compound has the molecular formula C10H20O and a molecular weight of 156.27 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, several studies characterize this compound using spectroscopic techniques. For instance, infrared (IR) spectroscopy confirms the presence of characteristic functional groups. [, ] Additionally, researchers use Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (1H NMR) to identify and confirm the structure of this compound and its derivatives. [, ]
Q3: How stable is this compound in different environments?
A3: this compound can degrade in the environment through reactions with atmospheric oxidants like ozone (O3) and hydroxyl radicals (OH). These reactions produce various oxygenated compounds. [, ] Furthermore, studies investigate its stability under different storage conditions, showing its susceptibility to oxidation. []
Q4: Is this compound biodegradable?
A4: Research suggests that this compound can biodegrade. For example, the fungus Glomerella cingulata can metabolize this compound into several products. []
Q5: How is this compound synthesized industrially?
A5: this compound can be synthesized from various starting materials like turpentine, dihydromyrcene, and pinane. Several methods are employed, including direct hydration of dihydromyrcene using catalysts like cation exchange resins, strong-acid cation exchange resins, and niobic acid. [, , , , , ]
Q6: Can you elaborate on the catalytic processes used in this compound synthesis?
A6: Different catalysts offer varying levels of selectivity and efficiency in this compound production. For instance, research highlights the use of cation exchange resins in the direct hydration of dihydromyrcene to produce this compound. [] Another study focuses on using niobic acid as a catalyst for the same reaction, claiming higher efficiency. [, ]
Q7: What are the alternative methods for synthesizing this compound?
A7: Besides direct hydration, researchers have explored other routes for this compound synthesis. One method involves a multi-step process starting from pinane, involving cracking and subsequent hydration. []
Q8: Does this compound exhibit any biological activity?
A8: Yes, research suggests that this compound might possess hepatoprotective properties. A study using a rat model of carbon tetrachloride-induced acute liver injury showed that this compound treatment significantly reduced liver damage. []
Q9: What are the potential applications of this compound in cosmetics and personal care products?
A9: Due to its pleasant fragrance, this compound is widely used in perfumes, creams, lotions, and other cosmetic products. [, , ] Additionally, its potential hepatoprotective effects could lead to applications in skincare formulations. []
Q10: Are there any studies investigating the interaction of this compound with biological targets?
A10: Research demonstrates that this compound interacts with the bovine odorant binding protein. [] Furthermore, studies suggest that this compound influences involucrin expression in keratinocytes, potentially impacting skin barrier function. This effect is mediated through the Fyn-Akt signaling pathway and the transcription factor Sp1. []
Q11: What is the environmental fate of this compound?
A11: this compound, when released into the environment, primarily partitions into the atmosphere. It can undergo degradation via reaction with atmospheric oxidants like hydroxyl radicals and ozone. [, ] Its degradation products often include various oxygenated volatile organic compounds.
Q12: Are there any concerns regarding the environmental impact of this compound use?
A12: While considered relatively safe, the widespread use of this compound in cleaning products and air fresheners raises concerns about its potential impact on indoor air quality. Studies show that its reaction with ozone can generate secondary pollutants such as formaldehyde and ultrafine particles. []
Q13: Are there any sustainable practices for this compound production and use?
A13: Efforts are underway to explore sustainable practices for fragrance ingredients like this compound. [] This includes using renewable starting materials like turpentine and pinane. [, ] Additionally, optimizing reaction conditions for higher yield and selectivity contributes to a reduced environmental footprint. [, ]
Q14: Are there any computational studies on this compound?
A14: While limited, computational studies investigate this compound's interactions with biological systems. For example, molecular docking studies could be employed to understand its binding affinity and interactions with potential target proteins.
Q15: What are the future research directions for this compound?
A15: Further research on this compound could focus on:
- Elucidating its mechanism of action in modulating involucrin expression and its potential implications for skin barrier function. []
- Developing sustainable and environmentally friendly synthesis methods and exploring its biodegradability. []
- Conducting comprehensive toxicological studies to ensure its safe use in consumer products. []
- Investigating its interactions with other fragrance ingredients and their combined impact on indoor air quality. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
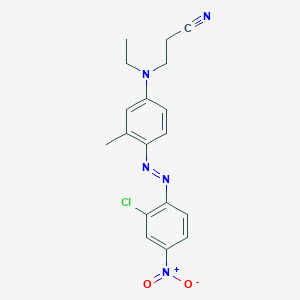
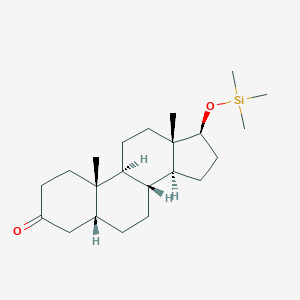
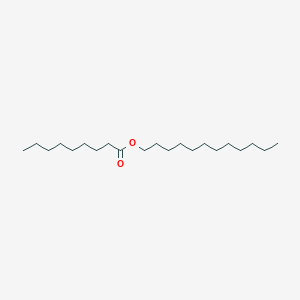
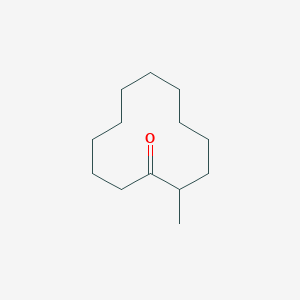
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
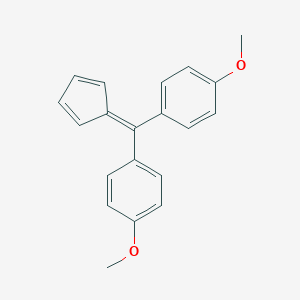


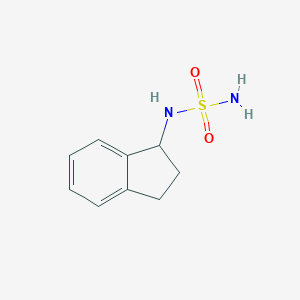
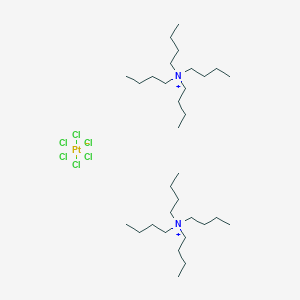
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
